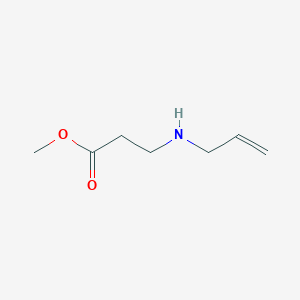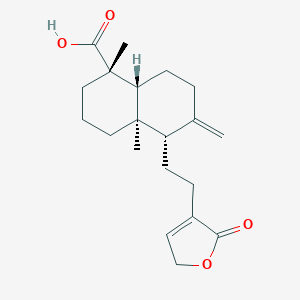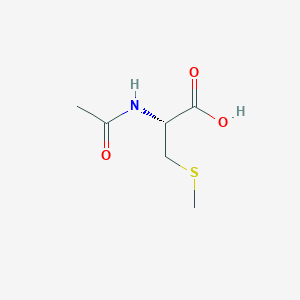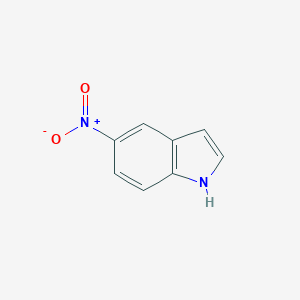
5-Nitroindole
Vue d'ensemble
Description
5-Nitroindole (5-NI) is an organic compound that is a member of the indole family. It is a colorless solid, soluble in organic solvents, and has a wide range of applications in scientific research. 5-NI is commonly used as a starting material in the synthesis of various compounds, such as indole derivatives, heterocycles, and other nitrogen-containing compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. Additionally, 5-NI has been used in various biological studies, such as those involving enzyme inhibition, protein-protein interactions, and other biochemical processes.
Applications De Recherche Scientifique
Base universelle dans la synthèse d'oligonucléotides
Le 5-nitroindole est un analogue de base universelle pour la synthèse d'oligonucléotides . Une base universelle est un nucléotide qui peut s'apparier de manière égale avec les quatre bases d'ADN/ARN naturellement présentes . L'ajout de bases universelles à un oligonucléotide ne modifie pas la stabilisation des paires de bases adjacentes et doit préserver la structure et la fonction du duplex d'oligonucléotides .
Amorces PCR dégénérées
Les bases universelles ont été principalement développées en tant qu'amorces PCR dégénérées et des sondes qui ciblent des séquences partiellement connues . Le this compound a été utilisé comme base universelle et utilisé pour la PCR dégénérée .
Sondes de puces à ADN
Le this compound a été utilisé dans le développement de sondes de puces à ADN . Ces sondes sont conçues pour se lier à des séquences d'ADN ou d'ARN spécifiques, permettant la détection et la quantification de l'expression génique.
Ligature et triplexes
Le this compound a été utilisé dans la ligature et la formation de triplexes . Ce sont des structures complexes formées par l'interaction de trois brins d'ADN ou d'ARN.
Séquençage de l'ADN didésoxy
Le this compound a été évalué comme base universelle dans les amorces pour le séquençage de l'ADN didésoxy . Cette méthode est utilisée pour déterminer la séquence de bases nucléotidiques dans une molécule d'ADN.
Réaction en chaîne par polymérase (PCR)
Le this compound a été utilisé dans le processus de réaction en chaîne par polymérase (PCR) . La PCR est une méthode largement utilisée en biologie moléculaire pour faire plusieurs copies d'un segment d'ADN spécifique.
Stabilité accrue des duplexes
Le this compound est considéré comme l'une des meilleures bases universelles pour une stabilité accrue du duplex grâce aux interactions d'empilement de bases
Mécanisme D'action
Target of Action
5-Nitroindole is a universal base analogue for oligonucleotide synthesis . It is a nucleotide that can pair equally with all four naturally occurring DNA/RNA bases . The primary targets of this compound are the DNA/RNA bases in the oligonucleotide duplex .
Mode of Action
This compound interacts with its targets through base-stacking interactions . It has no hydrogen-bonding property but instead has a stacking ability within the double helix DNA . Therefore, it exhibits an equal base-pairing capacity with all the four bases . Nuclear magnetic resonance spectroscopy has shown that this compound universal bases are fully stacked within DNA duplexes, adopting an anti conformation that provides good overlap with adjacent bases .
Biochemical Pathways
This property gives this compound an important advantage for applications based on hybridization . For example, it can be used in degenerate PCR, microarray probes, ligation, and triplexes .
Pharmacokinetics
It is known that the incorporation of this compound is much less destabilizing than other compounds . Only a slight decrease in melting temperature ™ was observed when incorporated towards the end or in the middle of a 17-mer duplex . This suggests that this compound may have good stability and bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a universal base in oligonucleotide synthesis . For instance, the incorporation of this compound nucleotides into an siRNA passenger strand can reduce the off-target effects of RNA-induced silencing complex (RISC) . Similarly, a single modification of this compound in the Thrombin-binding aptamer HD1 enhanced the anticoagulant properties and binding affinity of the aptamer .
Action Environment
It is known that this compound is considered to be one of the best universal bases for increased stability of the duplex through base-stacking interactions . These interactions have been well studied and validated, and the enhanced stacking ability is attributed to their larger aromatic surface area and increased hydrophobicity . This suggests that the action, efficacy, and stability of this compound could be influenced by environmental factors that affect these properties.
Safety and Hazards
Orientations Futures
5-Nitroindole has an important advantage for applications based on hybridisation . It has been successfully used to target regions of rRNA in a variety of microorganism species . It has also been used in the study of protein-DNA interactions relevant to nucleotide excision repair (NER) and RNA polymerase binding . These properties suggest that this compound has potential for further applications in the field of biochemistry.
Analyse Biochimique
Biochemical Properties
5-Nitroindole interacts with various biomolecules, including enzymes and proteins, primarily through base-stacking interactions . It does not alter the stabilization of adjacent base pairs and retains the structure and function of the oligonucleotide duplex . This property of this compound allows it to exhibit an equal base-pairing capacity with all four bases .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to reduce the off-target effects of RNA-induced silencing complex (RISC) when incorporated into an siRNA passenger strand . It also influences cell function by impacting gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its interactions with DNA. It is fully stacked within DNA duplexes, adopting an anti conformation that provides good overlap with adjacent bases . This allows this compound to bind to the c-Myc promoter G-quadruplex, down-regulate c-Myc expression, and induce cell-cycle arrest in the sub-G1/G1 phase in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits stability over time. Its incorporation into a duplex is much less destabilizing than other compounds . Only a slight decrease in melting temperature ™ was observed when it was incorporated towards the end or in the middle of a 17-mer duplex .
Metabolic Pathways
It is known that this compound is involved in the synthesis of indole derivatives, which play a significant role in cell biology .
Propriétés
IUPAC Name |
5-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-10(12)7-1-2-8-6(5-7)3-4-9-8/h1-5,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFPSOBLQZPIAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210403 | |
| Record name | 5-Nitroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 5-Nitroindole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19816 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000899 [mmHg] | |
| Record name | 5-Nitroindole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19816 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
6146-52-7 | |
| Record name | 5-Nitroindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6146-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitroindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006146527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6146-52-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520594 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Nitroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitroindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.594 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-NITROINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2BHX6EDBN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


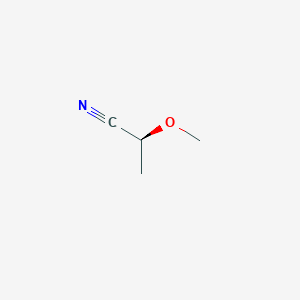



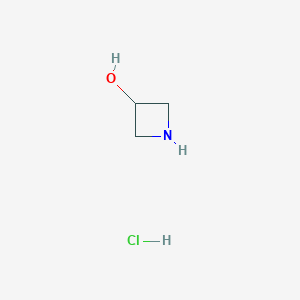
![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B16519.png)


![Methyl 4-[4-benzyl-N-(2-methoxycarbonylethyl)]aminobutyrate](/img/structure/B16531.png)
